1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone
Overview
Description
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in fields such as drug development and material synthesis.
Preparation Methods
The synthesis of 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone involves several steps. One common method includes the reaction of 4-aminopyrimidine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and interactions.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds also target specific enzymes and have applications in drug development.
N-arylsulfonyl-3-acetylindole derivatives: These compounds are evaluated as HIV-1 inhibitors and have different biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it supports.
Properties
IUPAC Name |
1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-12-3-2-9(11)13-10/h2-3H,4-7H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPNLLXKXENHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517992 | |
Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-70-6 | |
Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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